molecular formula C20H40ClNO2 B12654028 1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride CAS No. 5338-48-7

1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride

Cat. No.: B12654028
CAS No.: 5338-48-7
M. Wt: 362.0 g/mol
InChI Key: CJBNBHDDTBVXDM-UHFFFAOYSA-M
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Description

NSC 3165, also known as 9-anthraldehyde, is an organic compound with the molecular formula C15H10O. It is a derivative of anthracene, characterized by the presence of an aldehyde group at the 9th position of the anthracene ring. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-anthraldehyde typically involves the oxidation of 9-methylanthracene. One common method is the use of chromyl chloride (CrO2Cl2) in a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds as follows: [ \text{C15H11} + \text{CrO2Cl2} \rightarrow \text{C15H10O} + \text{CrCl3} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, 9-anthraldehyde can be produced through the oxidation of 9-methylanthracene using more environmentally friendly oxidizing agents such as potassium permanganate (KMnO4) or manganese dioxide (MnO2) in the presence of acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

9-anthraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form anthraquinone.

    Reduction: It can be reduced to 9-anthracenemethanol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products Formed

    Oxidation: Anthraquinone.

    Reduction: 9-anthracenemethanol.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

9-anthraldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of molecular interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of materials with specific optical properties.

Mechanism of Action

The mechanism by which 9-anthraldehyde exerts its effects is primarily through its ability to participate in various chemical reactions. Its aldehyde group is highly reactive, allowing it to form covalent bonds with other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in the study of molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound of 9-anthraldehyde.

    9-anthracenemethanol: A reduced form of 9-anthraldehyde.

    Anthraquinone: An oxidized form of 9-anthraldehyde.

Uniqueness

9-anthraldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its parent compound anthracene and its derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

5338-48-7

Molecular Formula

C20H40ClNO2

Molecular Weight

362.0 g/mol

IUPAC Name

dodecyl 2-(1-methylpiperidin-1-ium-1-yl)acetate;chloride

InChI

InChI=1S/C20H40NO2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-23-20(22)19-21(2)16-13-12-14-17-21;/h3-19H2,1-2H3;1H/q+1;/p-1

InChI Key

CJBNBHDDTBVXDM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)C[N+]1(CCCCC1)C.[Cl-]

Origin of Product

United States

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